5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-8-1-2-10(13-7-8)11(15)14-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJKTRVDXNMVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1478075-99-8 | |
| Record name | 5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures . The subsequent step involves the reaction of the brominated intermediate with oxan-4-ylamine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for 5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LAH).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).
Oxidation: m-CPBA, solvents (DCM, acetonitrile).
Reduction: LAH, solvents (ether, THF).
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Scientific Research Applications
Chemistry
5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide serves as a valuable building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules: The compound can be used to create more intricate structures through coupling reactions.
- Reagent in Organic Reactions: It acts as a reagent in various organic transformations, enhancing reaction pathways in synthetic chemistry.
Biology
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity: Preliminary investigations suggest that it may induce apoptosis in cancer cells, particularly in leukemia models. This activity is attributed to its ability to interact with cellular signaling pathways.
Medicine
The potential medicinal applications of this compound include:
- Drug Development: Due to its favorable pharmacological properties, it is being explored as a lead compound for new drug candidates targeting inflammatory diseases and cancers.
- Mechanism of Action Studies: The interactions with specific proteins or enzymes are being studied to elucidate its therapeutic mechanisms.
Industry
In industrial applications, this compound is used for:
- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals.
- Material Science: The compound's unique properties make it suitable for developing advanced materials with specific functionalities.
Case Studies
-
Antimicrobial Activity Study:
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promise for further development as an antibiotic agent. -
Anticancer Research:
In vitro studies revealed that this compound could induce apoptosis in human leukemia cell lines through mitochondrial pathway activation. The research highlighted its potential as a therapeutic agent in oncology. -
Synthetic Applications:
A research project focused on using this compound as a precursor for synthesizing novel pyridine derivatives with enhanced biological activities, showcasing its versatility in organic synthesis.
Mechanism of Action
The mechanism of action of 5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the oxan-4-yl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridine-2-carboxamide
- 5-bromo-N-(4-methoxybenzyl)pyridine-2-carboxamide
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness
5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties compared to other similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
5-Bromo-N-(oxan-4-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom, an oxan group, and a carboxamide functionality. This unique structure contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of specific protein kinases involved in cancer cell proliferation and survival. For instance, it has shown potential in inhibiting the ERK/MAPK signaling pathway, which is often dysregulated in cancers .
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Protein Kinase Inhibition : The compound selectively inhibits certain protein kinases that are crucial for cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in cancer cells.
- Enzyme Interaction : As a urease inhibitor, it binds to the active site of urease enzymes, preventing the hydrolysis of urea, which could be beneficial in treating infections caused by ureolytic bacteria.
Case Studies and Research Findings
Several studies have been conducted to elucidate the pharmacological potential of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated significant potency compared to standard chemotherapeutics .
- Mechanistic Studies : Further mechanistic studies revealed that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis through mitochondrial pathways .
- Synergistic Effects : Research has also explored the synergistic effects when combined with other anticancer agents, suggesting enhanced efficacy through multi-targeted approaches .
Safety and Toxicity
While preliminary data suggest promising therapeutic potential, comprehensive toxicity studies are essential to assess the safety profile of this compound. Early findings indicate a favorable safety profile compared to other known inhibitors in clinical use; however, further investigations are warranted.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via amide coupling between 5-bromopyridine-2-carboxylic acid and oxan-4-amine. Key steps include activating the carboxylic acid with reagents like EDCl/HOBt or DCC, followed by nucleophilic substitution. Solvent selection (e.g., anhydrous THF or DMF) and temperature control (40–60°C) are critical for minimizing side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Reaction optimization should include kinetic studies to identify rate-limiting steps .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : 1H and 13C NMR to confirm connectivity and assess electronic environments of the pyridine and oxane rings.
- X-ray crystallography : For definitive stereochemical and conformational analysis, leveraging databases like the Cambridge Structural Database (CSD) for comparison .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- FT-IR : To confirm amide bond formation (C=O stretch at ~1650–1700 cm⁻¹) .
Q. What strategies are effective in studying the compound’s reactivity under varying pH or solvent conditions?
- Methodological Answer : Perform kinetic assays in buffered solutions (pH 3–10) to assess hydrolytic stability of the amide bond. Solvent polarity studies (e.g., in DMSO vs. chloroform) using UV-Vis spectroscopy can reveal solvatochromic effects. Monitor bromine substitution susceptibility via competition experiments with nucleophiles (e.g., iodide or thiols) under controlled conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions in biological or catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes with pyridine-binding pockets). Validate with MD simulations to assess binding stability .
- QSAR : Corrogate electronic descriptors (e.g., Hammett constants) with observed bioactivity to guide structural modifications .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using Gaussian or ADF software).
- Twinned crystal analysis : Apply SHELXL or OLEX2 to refine ambiguous X-ray data, especially if disorder is present in the oxane ring .
- Dynamic NMR : Probe temperature-dependent conformational changes if signal splitting suggests restricted rotation .
Q. What experimental frameworks are recommended for evaluating the compound’s biological activity?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative strains.
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity.
- Target engagement : Employ SPR or ITC to measure binding affinity to hypothesized targets (e.g., kinase domains) .
Q. How can synthetic methodologies be adapted to explore derivatives with enhanced properties?
- Methodological Answer :
- Parallel synthesis : Utilize automated liquid handlers to generate a library of analogs via substitution at the bromine site or oxane ring functionalization.
- C–H activation : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the pyridine position .
- High-throughput screening : Pair combinatorial chemistry with robotic assay platforms to rapidly identify lead compounds .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response or structure-activity relationships?
- Methodological Answer :
- Nonlinear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R.
- PCA/PLS : Reduce dimensionality in multivariate datasets (e.g., combining electronic, steric, and bioactivity parameters) to identify dominant factors .
- Bayesian inference : Quantify uncertainty in SAR models when datasets are sparse .
Q. How can researchers validate mechanistic hypotheses for unexpected reaction outcomes?
- Methodological Answer :
- Isotopic labeling : Use 18O or 2H to trace pathways in hydrolysis or rearrangement reactions.
- In situ monitoring : Employ ReactIR or LC-MS to detect transient intermediates.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to infer rate-determining steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
